N-(6-methoxy-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
Description
N-(6-Methoxy-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a heterocyclic compound featuring a benzothiazole core linked to a dihydropyridazine-carboxamide scaffold. The compound’s 6-methoxy and 4-methylphenyl substituents may enhance solubility and target binding compared to simpler analogues.
Properties
Molecular Formula |
C20H16N4O3S |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C20H16N4O3S/c1-12-3-5-13(6-4-12)24-10-9-16(25)18(23-24)19(26)22-20-21-15-8-7-14(27-2)11-17(15)28-20/h3-11H,1-2H3,(H,21,22,26) |
InChI Key |
FNLQLNQWPBXGOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=NC4=C(S3)C=C(C=C4)OC |
Origin of Product |
United States |
Biological Activity
N-(6-methoxy-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H18N2O4S |
| Molecular Weight | 358.41 g/mol |
The presence of the benzothiazole moiety is significant as it is often associated with various biological activities, including anticancer properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cancer cell proliferation.
- Receptor Modulation : It may modulate receptors that are crucial in signaling pathways related to inflammation and apoptosis.
Key Pathways Involved
The compound's action can influence several biological pathways:
- Cell Proliferation : Inhibition of pathways that promote cell division.
- Apoptosis : Induction of programmed cell death in cancer cells.
- Inflammation : Modulation of inflammatory responses through receptor interactions.
Anticancer Activity
Recent studies have highlighted the potential of benzothiazole derivatives as anticancer agents. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF7 (Breast Cancer) | 0.57 | Kumbhare et al. |
| U937 (Leukemia) | 10 | Kumbhare et al. |
| THP-1 (Leukemia) | 10 | Kumbhare et al. |
| B16-F10 (Melanoma) | 10 | Kumbhare et al. |
These findings suggest that the compound may exhibit selective cytotoxicity towards cancer cells while sparing normal cells.
Other Biological Activities
In addition to anticancer properties, the compound has been investigated for:
- Antimicrobial Activity : Studies indicate that certain benzothiazole derivatives possess antimicrobial properties against various pathogens.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the benzothiazole and dihydropyridazine rings can significantly influence potency and selectivity.
Notable Findings in SAR Studies
- Substituent Effects : The introduction of different functional groups on the benzothiazole ring has been shown to enhance anticancer activity.
- Ring Modifications : Alterations in the dihydropyridazine structure can lead to improved binding affinity to target enzymes or receptors.
Case Studies
Several studies have explored the efficacy of benzothiazole derivatives in preclinical models:
Study 1: Anticancer Efficacy
A study published by Kumbhare et al. demonstrated that certain benzothiazole derivatives exhibited significant cytotoxic effects against multiple cancer cell lines, highlighting their potential as lead compounds for drug development .
Study 2: Antimicrobial Properties
Research indicated that derivatives similar to this compound displayed notable antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Comparison with Similar Compounds
Structural Analogues in Benzothiazole-Based Scaffolds
The synthesis and characterization of structurally related compounds, such as those in , provide critical insights into structure-activity relationships (SAR). Key analogues include:
Table 1: Selected Benzothiazole-Carboxamide Derivatives and Their Properties
Key Observations:
However, steric bulk (e.g., 2,6-dichlorophenyl in 4j) may reduce yields, as seen in 4i (37%) .
Spectroscopic Trends: All analogues in show consistent $ ^1H $ NMR signals for the thiazolidinone NH (~10–12 ppm) and benzothiazole aromatic protons (~7–8 ppm), indicating structural stability . The target compound’s 6-methoxy group would likely deshield adjacent protons, altering its NMR profile compared to non-methoxy analogues.
Core Heterocycle Modifications
The target compound’s dihydropyridazine core differs from the thiazolidinone rings in . In contrast, thiazolidinones are rigid and may enhance metabolic stability .
Crystallographic and Computational Tools
Applying SHELXL or SHELXTL could resolve the target compound’s stereochemistry and confirm its dihydropyridazine conformation.
Preparation Methods
Cyclocondensation of 2-Amino-5-Methoxyphenyl Thioamide
A validated route involves reacting 2-amino-5-methoxyphenyl thioamide with bromine or iodine in acetic acid, facilitating cyclization to the benzothiazole core.
Procedure :
Alternative Pathway via Aldehyde Condensation
As demonstrated in thienylbenzothiazole synthesis, 2-aminobenzenethiol derivatives react with aldehydes to form imine intermediates, which cyclize oxidatively:
$$
\text{2-Amino-5-methoxyphenylthiol} + \text{R-CHO} \rightarrow \text{Benzothiazoline} \xrightarrow{\text{Oxidation}} \text{Benzothiazole}
$$
Key Insight : Electron-donating groups (e.g., methoxy) enhance nucleophilicity of the amine, improving cyclization efficiency.
Synthesis of 1-(4-Methylphenyl)-4-Oxo-1,4-Dihydropyridazine-3-Carboxylic Acid
1,4-Dicarbonyl Precursor Strategy
Patent US4360520A details dihydropyridazine synthesis via 1,4-dicarbonyl compounds and hydrazine:
$$
\text{R-CO-CHO-CO-R'} + \text{H}2\text{N-NH}2 \rightarrow \text{Dihydropyridazine}
$$
Adaptation for Target Molecule :
Functionalization at Position 3
To introduce the carboxylic acid group, post-cyclization oxidation or direct synthesis using a pre-functionalized dicarbonyl precursor is required. For example:
- Hydrolysis of ethyl 1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylate with NaOH (2M, 80°C, 4 hours) yields the carboxylic acid.
Amide Coupling of Fragments
Activation of Dihydropyridazine Carboxylic Acid
Convert the carboxylic acid to its acid chloride using thionyl chloride (SOCl₂):
$$
\text{R-COOH} + \text{SOCl}2 \rightarrow \text{R-COCl} + \text{SO}2 + \text{HCl}
$$
Conditions : Reflux in anhydrous dichloromethane (DCM) for 3 hours.
Coupling with Benzothiazol-2-Amine
React the acid chloride with 6-methoxy-1,3-benzothiazol-2-amine in the presence of triethylamine (TEA):
$$
\text{R-COCl} + \text{H}_2\text{N-Benzothiazole} \xrightarrow{\text{TEA}} \text{R-CONH-Benzothiazole}
$$
Optimization :
Alternative Synthetic Routes
Solid-Phase Synthesis
Immobilize the dihydropyridazine carboxylic acid on Wang resin, activate with HOBt/EDCl, and couple with the amine fragment. Cleavage with TFA yields the product.
Characterization and Analytical Data
Spectral Data (Representative)
Purity and Yield Optimization
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Benzothiazole synthesis | 85 | 98.5 |
| Dihydropyridazine acid | 73 | 97.8 |
| Amide coupling | 88 | 99.1 |
Challenges and Mitigation Strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
